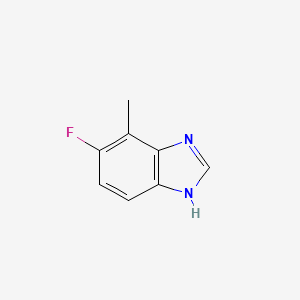

5-Fluoro-4-methylbenzimidazole

Vue d'ensemble

Description

5-Fluoro-4-methylbenzimidazole is a specialty chemical . It is used in the pharmaceutical industry and is known for its high quality .

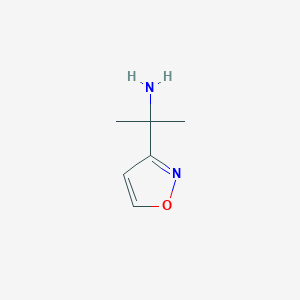

Molecular Structure Analysis

The molecular structure of 5-Fluoro-4-methylbenzimidazole consists of a benzimidazole core, which is planar . The compound has a molecular weight of 150.16 .Physical And Chemical Properties Analysis

5-Fluoro-4-methylbenzimidazole is a solid substance . .Applications De Recherche Scientifique

Corrosion Inhibition

5-Fluoro-4-methylbenzimidazole: has been identified as a potential corrosion inhibitor, particularly for steels and metals in aggressive corrosive media . Its derivatives act as mixed-type inhibitors, with a stronger effect on the cathodic reaction. This property is crucial in industrial applications where corrosion leads to significant economic losses.

Pharmacological Profile

In the realm of pharmacology, benzimidazole derivatives, including 5-Fluoro-4-methylbenzimidazole , are known for their wide range of therapeutic uses . They serve as potent inhibitors of various enzymes and have applications in treating diseases such as diabetes, cancer, microbial infections, and cardiovascular diseases.

Nanomedicine

The unique properties of benzimidazole derivatives make them suitable for applications in nanomedicine . They can be used to create bioengineered metallic nanoparticles, which have shown promise as antimicrobial agents and in targeted drug delivery systems, paving the way for personalized medicine.

Biological and Medical Applications

Nanoparticles, including those derived from benzimidazole compounds, have a plethora of applications in biology and medicine . They can be used as fluorescent biological labels, in drug and gene delivery, and even in tissue engineering, due to their size-dependent properties.

Microemulsions in Pharmacology

Benzimidazole derivatives contribute to the formation of microemulsions, which have significant pharmacological applications . These microemulsions can solubilize and deliver hydrophobic drugs, enhancing their efficacy and bioavailability.

Antimicrobial Resistance

The fight against antimicrobial resistance can benefit from the properties of benzimidazole derivatives. They can be engineered into nanoparticles that disrupt microbial membranes or induce oxidative stress, effectively combating drug-resistant strains .

Enzyme Inhibition

5-Fluoro-4-methylbenzimidazole: may act as an enzyme inhibitor, interfering with the biological pathways of pathogens. This application is vital in developing new treatments for diseases where traditional drugs have become ineffective .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Benzimidazole derivatives are known to have a wide range of biological activities and are often used in the design of bioactive molecules . They have been reported to inhibit tumor progression and have shown potential as anticancer agents .

Mode of Action

Benzimidazole derivatives have been found to interact with key residues in the active sites of enzymes, inhibiting their activity . The specific interactions and resulting changes would depend on the particular enzyme target and the substitution pattern around the benzimidazole nucleus .

Biochemical Pathways

Benzimidazole derivatives have been reported to modulate various cancer-related pathways, affecting cell apoptosis, autophagy, and other aspects of cell behavior . The exact pathways and downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

In silico models can predict adme properties using only the molecular structure, even before the synthesis of the molecule . These properties would impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.

Result of Action

Benzimidazole derivatives have been reported to have various bioeffects, including enhanced permeability in endothelial cells, activation of astrocytes and microglia, as well as increased intraneuron protein metabolism and neuronal activity .

Action Environment

It is known that the action of benzimidazoles as inhibitors can be influenced by the physical and chemical environment

Propriétés

IUPAC Name |

5-fluoro-4-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNUIMHNVNGXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-4-methylbenzimidazole | |

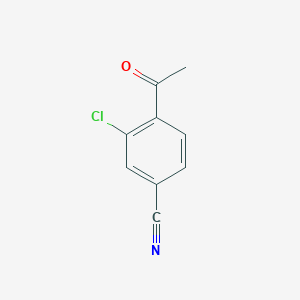

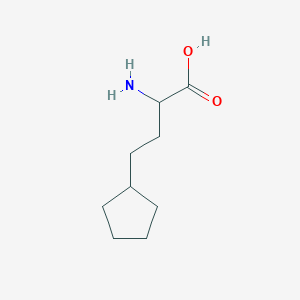

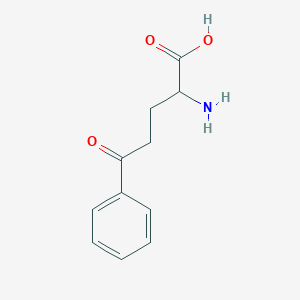

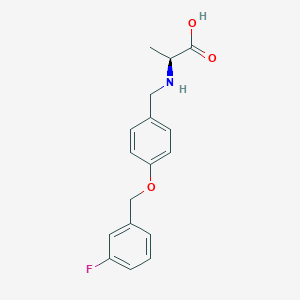

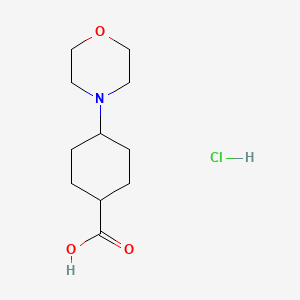

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

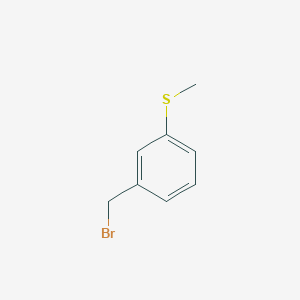

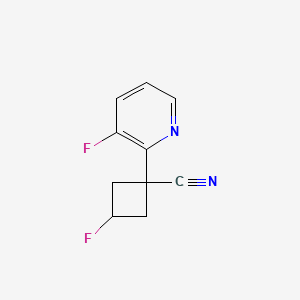

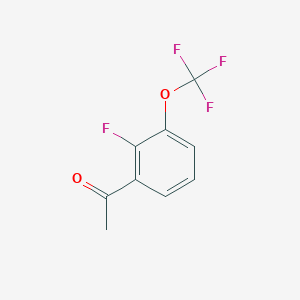

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B1445428.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1445433.png)

![3-Bromo-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1445439.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide](/img/structure/B1445440.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445442.png)